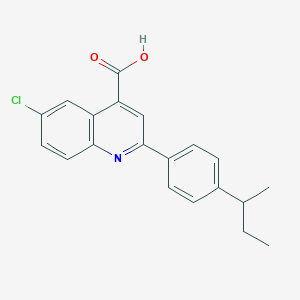

2-(4-セカンダリーブチルフェニル)-6-クロロキノリン-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar quinoline derivatives can offer insights into its possible characteristics and uses.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was achieved through a condensation reaction followed by cyclodehydration and aqueous hydrolysis, using AuCl3/3AgOTf as a catalyst . Similarly, the synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives was performed using a tandem conjugate addition/cyclization protocol, which produced the compounds with high diastereo- and enantioselectivity . These methods highlight the importance of catalysts and protecting groups in the synthesis of complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray crystallographic analysis has been used to determine the structure of synthesized compounds, such as the 4H-chromene-2-carboxylic acid derivative, which revealed aromatic π-stacking interactions and O–H∙∙∙O hydrogen bonds stabilizing the structure in the solid state . These structural features are important for the interaction of quinoline derivatives with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions that modify their structure and biological properties. For example, the one-pot synthesis of 4-arylquinoline-2-carboxylates involved a three-component coupling reaction . The reactivity of these compounds with hydrogen peroxide suggests that they can participate in redox reactions, which may be one of the mechanisms underlying their antioxidant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The antioxidant activity of 4-arylquinoline-2-carboxylates was demonstrated through their ability to reduce Fe3+ in the FRAP assay and quench reactive oxygen species (ROS) . These properties are indicative of the potential therapeutic applications of quinoline derivatives, including their role as anti-Alzheimer's agents due to their neuroprotective and P-glycoprotein induction activity .

科学的研究の応用

製薬研究開発

この化合物は、製薬業界において二次標準物質および認証基準物質として使用されています。 医薬品製剤の品質管理において、医薬品製品の品質と有効性の均一性を確保するために不可欠です 。新規医薬品の開発において、特に潜在的な治療薬となる複雑な分子の合成において重要な役割を果たしています。

分析化学

分析化学において、この化合物は分析機器の校正と検証のための基準物質として使用されます 。これは、さまざまなサンプルにおける化学的特性と組成を正確に決定するのに役立ち、化学製造における研究と品質管理に不可欠です。

プロテオミクス研究

タンパク質とその機能を研究するプロテオミクスは、この化合物を用いて、複雑な生物系におけるタンパク質の同定と定量を行います。 これは、タンパク質相互作用の理解と病気のバイオマーカーの発見に役立ちます .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-butan-2-ylphenyl)-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(23)24)16-10-15(21)8-9-18(16)22-19/h4-12H,3H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWDFWOLNYYDQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101172540 |

Source

|

| Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932928-94-4 |

Source

|

| Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932928-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)